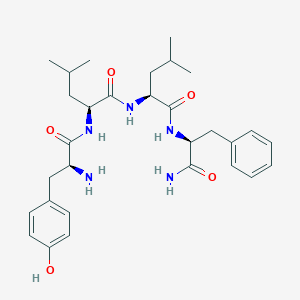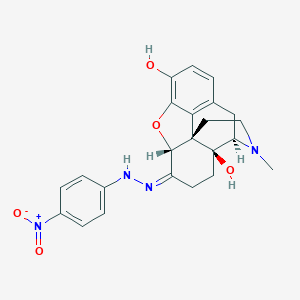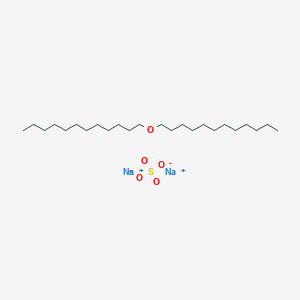
Lauryl ether sulfate sodium
Descripción general
Descripción
Sodium Lauryl Ether Sulfate (SLES) is an important surfactant widely used in household cleaning products. It is known for its excellent detergency, emulsifying properties, and ability to produce a copious foam. This chemical is synthesized from lauryl alcohol, which is derived from either coconut or palm kernel oil through ethoxylation and subsequent sulfation followed by neutralization with sodium hydroxide (Bondi et al., 2015).
Synthesis Analysis
The synthesis of ethers, including SLES, involves various protocols such as Williamson ether synthesis, Mitsunobu reaction, and more contemporary approaches like microwave-assisted synthesis and synthesis under solvent-free micellar conditions (Mandal et al., 2016). These methods offer pathways to synthesize ethers in an efficient, economical, and environmentally friendly manner.
Aplicaciones Científicas De Investigación
-
Personal Care Products
- Field : Cosmetic Science
- Application : SLES is a common anionic surfactant used in a large number of personal care products . It is an effective foaming agent and is commonly used for its cleaning and emulsifying properties .
- Method : It is used in products like hand wash, liquid soap, shampoo, dish wash liquid soap, face wash etc .
- Results : The structure of SLES has an effect on the viscosity, an important consideration for commercial products .
-
Plant Toxicology
- Field : Environmental Science
- Application : SLES is an emerging contaminant, being the main component of foaming agents that are increasingly used by the tunnel construction industry .
- Method : Acute and chronic effects were assessed under controlled conditions on Lepidum sativum L. (cress) and Zea mays L. (maize) .
- Results : Germination of both species was not affected by SLES in soil, even at concentrations (1200 mg kg −1) more than twice higher than the maximum realistic values found in contaminated debris .
-
Herbicides
-
Surfactant Studies
- Field : Physical Chemistry
- Application : SLES is used in studies involving the structure of surfactant solutions .
- Method : Dissipative particle dynamics is used to simulate the full phase diagram of SLES in water, including both micellar and lyotropic liquid crystal phases .
- Results : Phase transitions occur at locations which are in good agreement with experimental data .
-
Biochemistry
- Field : Biochemistry
- Application : Surfactants like SLES have applications in biochemistry for solubilization and manipulation of proteins .
- Method : It is used for membrane protein solubilization, biochemistry, crystallization, and manipulation .
- Results : It aids in the permeabilization and dissolution of membranes and inclusion bodies .
-
Industrial Applications
-
Food Additive
- Field : Food Science
- Application : As a food additive, SLES is used as an emulsifier or thickener and it helps acids mix better with liquids in fruit juices and punches .
- Method : It is added to the food product during the manufacturing process .
- Results : It improves the texture and consistency of the food product .
-
Dissipative Particle Dynamics
- Field : Physical Chemistry
- Application : SLES is used in studies involving dissipative particle dynamics .
- Method : It is used to simulate the full phase diagram of SLES in water, including both micellar and lyotropic liquid crystal phases .
- Results : Phase transitions occur at locations which are in good agreement with experimental data .
-
Surfactant Studies
- Field : Physical Chemistry
- Application : SLES is used in studies involving the structure of surfactant solutions . It is particularly important for the effect the structure has on the viscosity, an important consideration for commercial products .
- Method : Dissipative particle dynamics is used to simulate the full phase diagram of SLES in water, including both micellar and lyotropic liquid crystal phases .
- Results : Phase transitions occur at locations which are in good agreement with experimental data .
-
Emerging Contaminant
- Field : Environmental Science
- Application : SLES is an emerging contaminant, being the main component of foaming agents that are increasingly used by the tunnel construction industry .
- Method : Acute and chronic effects were assessed under controlled conditions .
- Results : Germination of both species was not affected by SLES in soil, even at concentrations (1200 mg kg −1) more than twice higher than the maximum realistic values found in contaminated debris .
-
Membrane Permeabilization
- Field : Biochemistry
- Application : Surfactants like SLES have applications in biochemistry for solubilization and manipulation of proteins .
- Method : It is used for membrane protein solubilization, biochemistry, crystallization, and manipulation .
- Results : It aids in the permeabilization and dissolution of membranes and inclusion bodies .
-
Multifunctional Properties
- Field : Industrial Chemistry
- Application : The multifunctional properties of SLES render it an essential constituent in a wide range of personal care and home goods, serving as a cleaner, stabilizer, solubilizing agent, and other functions .
- Method : It is used in a wide array of applications that extend beyond its commonly recognized foaming characteristics .
- Results : It provides effective cleaning and emulsifying properties .
Propiedades
IUPAC Name |
disodium;1-dodecoxydodecane;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVRDGHCVNAOIN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Na2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lauryl ether sulfate sodium | |
CAS RN |
68585-34-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



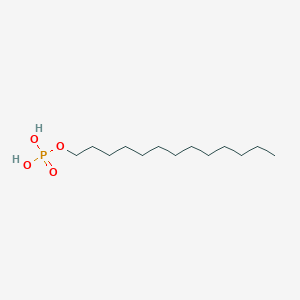
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
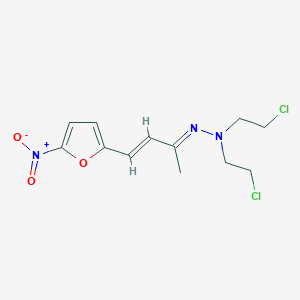
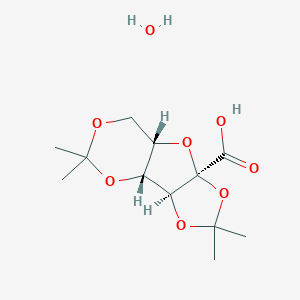
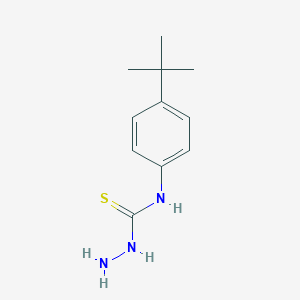
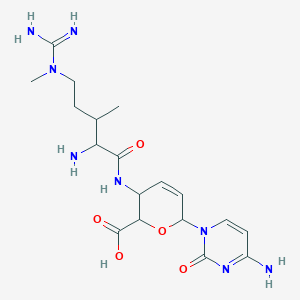
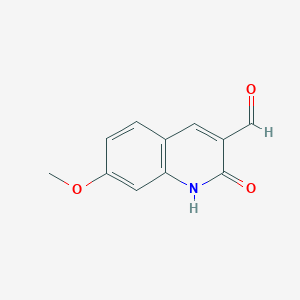
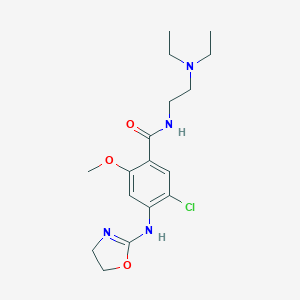
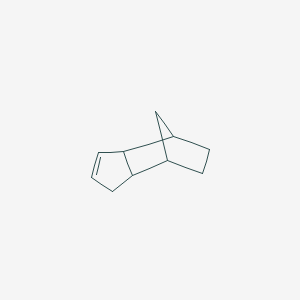
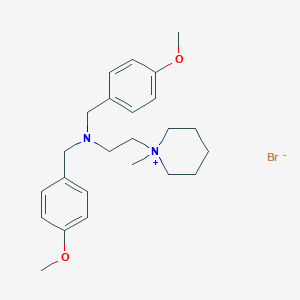
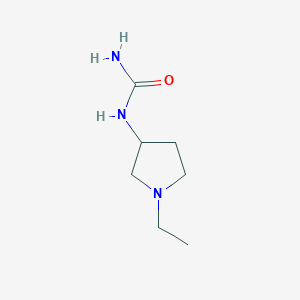
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
